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Introduction
Anthranil (2,1-benzisoxazole) and its isomers, 1,2-benzisoxazole and benzoxazole, are

heterocyclic compounds of significant interest in medicinal chemistry and drug development.

Their utility as scaffolds for pharmacologically active molecules necessitates a thorough

understanding of their intrinsic stability. This technical guide provides a comprehensive

overview of the theoretical and experimental studies on the stability of Anthranil, focusing on

its thermodynamic properties and isomerization pathways. This document is intended to serve

as a resource for researchers, scientists, and professionals in the field of drug development,

offering insights into the relative stabilities and interconversion barriers of these important

heterocyclic systems.

Relative Stability of Anthranil and Its Isomers
The thermodynamic stability of Anthranil and its isomers has been a subject of both

experimental and computational investigation. The gas-phase standard molar enthalpies of

formation (ΔfH°(g)) provide a direct measure of their relative stabilities. Experimental data

clearly indicates that Anthranil is the least stable isomer among the three.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°(g)) at 298.15

K
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Compound Structure ΔfH°(g) (kJ/mol)

Anthranil (2,1-benzisoxazole) 180.8

1,2-Benzisoxazole 138.9

Benzoxazole 44.8

The data unequivocally shows the stability order to be: Benzoxazole > 1,2-Benzisoxazole >

Anthranil. This trend can be attributed to differences in aromaticity and ring strain.

Benzoxazole is the most stable due to its aromatic benzene and oxazole rings. 1,2-

Benzisoxazole is less stable than benzoxazole, and Anthranil is the least stable of the three.

Isomerization Pathways and Activation Barriers
The interconversion between these isomers is a key aspect of their chemistry. While detailed

experimental data on the isomerization barriers between all three isomers is scarce,

computational studies have provided valuable insights. For instance, the isomerization of 1,2-

benzisoxazole to o-hydroxybenzonitrile has been studied, revealing a complex potential energy

surface with multiple intermediates and transition states. The calculated activation energy for

this process highlights the significant energy input required for isomerization.

A proposed isomerization pathway between Anthranil and its more stable isomers likely

involves the cleavage of the weak N-O bond and subsequent rearrangement. The transition

states for these processes are high-energy structures that represent the energy barrier that

must be overcome for the isomerization to occur.

Anthranil
(2,1-benzisoxazole) Transition State 1ΔG‡₁ 1,2-Benzisoxazole Transition State 2ΔG‡₂ Benzoxazole

Click to download full resolution via product page

Caption: A conceptual diagram of the isomerization pathway from Anthranil to its more stable

isomers, highlighting the transition states.

Experimental Methodologies
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The determination of the thermodynamic properties of Anthranil and its isomers relies on

precise calorimetric techniques.

Static Bomb Calorimetry
The standard enthalpy of combustion of liquid Anthranil is determined using a static bomb

calorimeter.

Protocol:

A precisely weighed sample of liquid Anthranil is placed in a crucible within a high-pressure

vessel (the "bomb").

The bomb is sealed and pressurized with an excess of pure oxygen.

The bomb is submerged in a known quantity of water in a well-insulated container (the

calorimeter).

The sample is ignited electrically, and the complete combustion reaction occurs.

The temperature change of the water is meticulously measured.

The heat capacity of the calorimeter is determined by burning a standard substance with a

known heat of combustion (e.g., benzoic acid).

The standard enthalpy of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter, and the mass of the sample.

Calvet Microcalorimetry
The standard molar enthalpy of vaporization of Anthranil is measured using a Calvet

microcalorimeter.

Protocol:

A small, accurately weighed sample of liquid Anthranil is placed in a sample cell within the

microcalorimeter.
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The sample is heated to a constant temperature.

The heat flow required to maintain the sample at a constant temperature during its

vaporization is measured by a thermopile.

The enthalpy of vaporization is calculated from the integrated heat flow and the molar

amount of the sample.

Theoretical and Computational Methodologies
Computational chemistry plays a pivotal role in understanding the stability and reactivity of

molecules like Anthranil. High-level ab initio methods are employed to calculate their

thermochemical properties.

G3(MP2)//B3LYP Composite Method
The G3(MP2)//B3LYP (Gaussian-3 theory using MP2 and B3LYP) is a composite computational

method that provides accurate thermochemical data.

Workflow:
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Geometry Optimization & Frequencies
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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